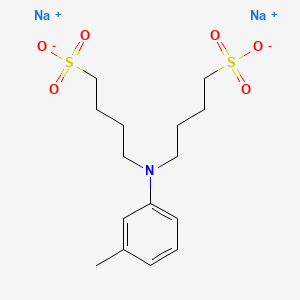
6,7-Difluoro-1-methyl-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-1-methyl-1,3-benzimidazole is a chemical compound with the molecular formula C8H6F2N2 and a molecular weight of 168.14 g/mol It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 6th and 7th positions and a methyl group at the 1st position of the benzimidazole ring
Mechanism of Action
Target of Action
They are widely used in medicine and are present in medications with various types of biological activity such as antiulcer, antiviral, antitumor, and antifungal .
Mode of Action
It is known that the insertion of fluorine atoms into the molecules of heterocyclic compounds leads to a significant increase in biological activity .
Biochemical Pathways
Benzimidazole derivatives are used as the building blocks for the synthesis of nonpeptide antagonists of the angiotensin ii receptor , suggesting potential involvement in the renin-angiotensin system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-methyl-1,3-benzimidazole typically involves the reaction of appropriate fluorinated precursors with methylating agents under controlled conditions. One common method involves the cyclization of 2,3-difluoroaniline with formic acid and formaldehyde, followed by methylation using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-methyl-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
6,7-Difluoro-1-methyl-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1H-benzimidazole: Similar structure but lacks the methyl group at the 1st position.
5,6-Difluoro-1-methyl-1H-benzimidazole: Fluorine atoms are at different positions on the benzimidazole ring.
6,7-Dichloro-1-methyl-1H-benzimidazole: Chlorine atoms replace the fluorine atoms.
Uniqueness
6,7-Difluoro-1-methyl-1,3-benzimidazole is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6,7-difluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-12-4-11-6-3-2-5(9)7(10)8(6)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZSWKRVVPXTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718355 |
Source


|
| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-37-6 |
Source


|
| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)



![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)





